molecular formula C6H5ClO3S B12991464 5-Chloro-3-methoxythiophene-2-carboxylic acid

5-Chloro-3-methoxythiophene-2-carboxylic acid

Cat. No.: B12991464
M. Wt: 192.62 g/mol
InChI Key: RCDOODVQCLLQIC-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5ClO3S and a molecular weight of 192.62 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxythiophene-2-carboxylic acid typically involves the chlorination of 3-methoxythiophene followed by carboxylation. One common method is the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the thiophene ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine, methoxy, and carboxylic acid groups on the thiophene ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H5ClO3S

Molecular Weight

192.62 g/mol

IUPAC Name

5-chloro-3-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C6H5ClO3S/c1-10-3-2-4(7)11-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

RCDOODVQCLLQIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)Cl)C(=O)O

Origin of Product

United States

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